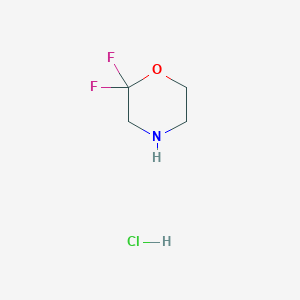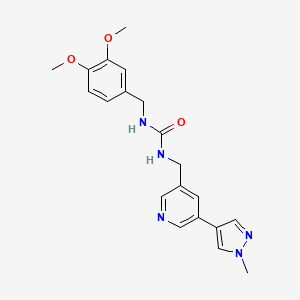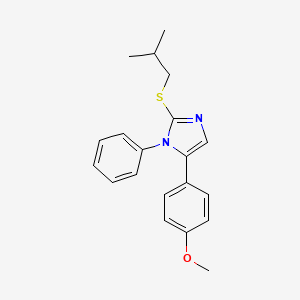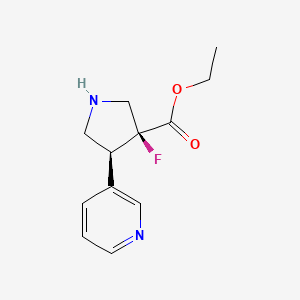
Ethyl (3S,4S)-3-fluoro-4-pyridin-3-ylpyrrolidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound involves several steps, including the introduction of the fluoro substituent, pyrrolidine ring formation, and esterification. Researchers have employed various synthetic routes, optimizing conditions for yield and purity. Detailed synthetic pathways are documented in scientific literature .
Wissenschaftliche Forschungsanwendungen
Synthesis and Functionalization
Ethyl (3S,4S)-3-fluoro-4-pyridin-3-ylpyrrolidine-3-carboxylate, a compound related to tetrahydropyridines, is involved in studies exploring novel synthesis techniques. Zhu, Lan, and Kwon (2003) demonstrated its use in phosphine-catalyzed annulation processes to create highly functionalized tetrahydropyridines with excellent yields and regioselectivity (Zhu, Lan, & Kwon, 2003).
Structural Studies and Interactions
Research by Suresh and colleagues (2007) focused on polysubstituted pyridines, closely related to this compound, to study their crystal structure and intermolecular interactions, such as C-H...O and C-H...π interactions (Suresh et al., 2007).
Novel Compound Synthesis
Ghaedi et al. (2015) explored the synthesis of novel compounds using similar structures, emphasizing the preparation of new N-fused heterocycle products in good to excellent yields (Ghaedi et al., 2015).
Photophysical Behavior
The study of similar heteroatom-containing organic fluorophores by Yang and colleagues (2013) delved into their photophysical properties, such as fluorescence in solution and solid states, and their potential as pH sensors (Yang et al., 2013).
Ligand Synthesis for Diiron(II) Complexes
Carson and Lippard (2006) investigated the synthesis of benzyl- and ethyl-substituted pyridine ligands for diiron(II) complexes, which are analogues of the diiron(II) center in soluble methane monooxygenase (MMOH), highlighting the potential of this compound in bioinorganic chemistry (Carson & Lippard, 2006).
Fluorination Techniques
Makino and Yoshioka (1988) conducted research on selective fluorination techniques using similar structures, shedding light on the selective fluorination of organic carbonyl compounds or N-heterocycles (Makino & Yoshioka, 1988).
Reverse Solvatochromism
Bozkurt and Doğan (2018) investigated the photophysical properties of a new 4-aza-indole derivative in different solvents, displaying reverse solvatochromism behavior and suggesting applications in sensors and optoelectronic devices (Bozkurt & Doğan, 2018).
Antioxidant Activity
Zaki et al. (2017) studied the antioxidant activity of 3-(pyrrol-1-yl)-4,6-dimethyl selenolo[2,3-b]pyridine derivatives, highlighting the potential of this compound in developing new antioxidants (Zaki et al., 2017).
One-Pot Synthesis Techniques
Wang and colleagues (2012) focused on one-pot synthesis techniques for creating derivatives of similar structures, examining the effects of different reagents and conditions (Wang et al., 2012).
Carboxyl-Protection in Peptide Chemistry
Chantreux et al. (1984) utilized a group similar to this compound in peptide chemistry for carboxyl-protection, demonstrating its versatility in synthetic organic chemistry (Chantreux et al., 1984).
Zukünftige Richtungen
: Lee KL, Ambler CM, Anderson DR, et al. Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. J Med Chem. 2017;60(13):5521-5542. DOI: 10.1021/acs.jmedchem.7b00231
Eigenschaften
IUPAC Name |
ethyl (3S,4S)-3-fluoro-4-pyridin-3-ylpyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O2/c1-2-17-11(16)12(13)8-15-7-10(12)9-4-3-5-14-6-9/h3-6,10,15H,2,7-8H2,1H3/t10-,12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKKFMMPMZPEZRU-ZYHUDNBSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CNCC1C2=CN=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@]1(CNC[C@@H]1C2=CN=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[bis(2-chloroethyl)sulfamoyl]-N-(2,5-dichlorophenyl)benzamide](/img/structure/B2848248.png)
![4-(4-Bromophenyl)-2-[5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B2848249.png)
![1-cyclohexyl-1H-imidazo[4,5-b]pyridine](/img/structure/B2848250.png)
![N-(3-Propan-2-ylphenyl)-2-(4,11,13-trimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide](/img/structure/B2848251.png)
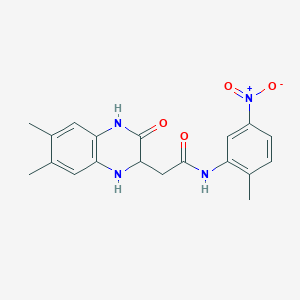
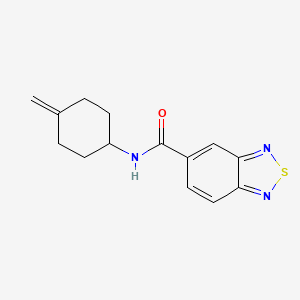

![5-(2-(6-ethoxybenzo[d]thiazol-2-yl)hydrazono)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2848259.png)
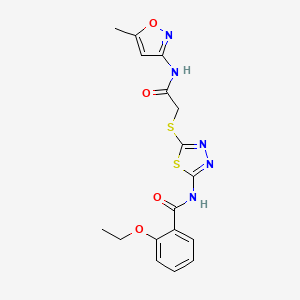
![Ethyl 6-(3-aminophenyl)imidazo[2,1-B][1,3]thiazole-3-carboxylate](/img/structure/B2848262.png)
![N-(5-chloro-2-methoxyphenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2848263.png)
